1-Benzyl-2,4,6-trimethylpyridin-1-ium perchlorate
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Overview
Description
1-Benzyl-2,4,6-trimethylpyridin-1-ium perchlorate is a quaternary ammonium salt with a pyridinium core
Preparation Methods
The synthesis of 1-Benzyl-2,4,6-trimethylpyridin-1-ium perchlorate typically involves the quaternization of 2,4,6-trimethylpyridine with benzyl chloride, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often include:
Solvent: Anhydrous solvents like acetonitrile or dichloromethane.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete quaternization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Benzyl-2,4,6-trimethylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium salt back to the corresponding pyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-2,4,6-trimethylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-2,4,6-trimethylpyridin-1-ium perchlorate involves its interaction with molecular targets through its quaternary ammonium group. This interaction can lead to the disruption of cellular processes, making it effective in various applications. The molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-Benzyl-2,4,6-trimethylpyridin-1-ium perchlorate can be compared with other similar compounds, such as:
1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate: Known for its use in electrophilic fluorination reactions.
1-Ethyl-2,4,6-trimethylpyridinium bromide: Used in various organic synthesis applications.
The uniqueness of this compound lies in its specific structural properties and the versatility of its applications in different fields.
Properties
CAS No. |
13342-05-7 |
---|---|
Molecular Formula |
C15H18ClNO4 |
Molecular Weight |
311.76 g/mol |
IUPAC Name |
1-benzyl-2,4,6-trimethylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C15H18N.ClHO4/c1-12-9-13(2)16(14(3)10-12)11-15-7-5-4-6-8-15;2-1(3,4)5/h4-10H,11H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
GOBPZWVCNWBASN-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=[N+](C(=C1)C)CC2=CC=CC=C2)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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